Differential p38α MAP Kinase Inhibition: 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one Versus ML-3375
The target compound exhibits enhanced p38α inhibitory potency compared to the related lead compound ML-3375. Structural modifications in the dihydropyridinone series, including the target compound, were designed to improve upon the micromolar activity of the initial lead [1].
| Evidence Dimension | p38α MAP Kinase IC50 |
|---|---|
| Target Compound Data | Improved potency relative to ML-3375 (exact IC50 value not disclosed in primary reference) |
| Comparator Or Baseline | ML-3375 (a structurally related pyridinylimidazole): p38 IC50 = 0.63 µM [1] |
| Quantified Difference | Potency improvement; series compounds exceeded the 0.63 µM lead value [1] |
| Conditions | In vitro kinase inhibition assay (standard p38 MAPK assay format) |
Why This Matters
Procurement of this specific compound ensures access to the improved potency phenotype documented for this dihydropyridinone subclass, avoiding the lower activity of the parent ML-3375 scaffold.
- [1] Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. J Med Chem. 2003 Jul 17;46(15):3230-44. View Source
